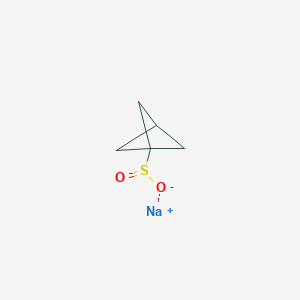

![molecular formula C6H9ClO2S B2565070 Spiro[2.3]hexane-1-sulfonyl chloride CAS No. 2167198-38-9](/img/structure/B2565070.png)

Spiro[2.3]hexane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

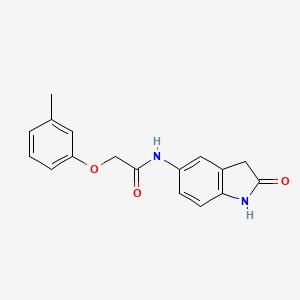

Spiro[2.3]hexane-1-sulfonyl chloride, also known as SHC, is a chemical compound primarily used as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry. It has a molecular formula of C6H9ClO2S and a molecular weight of 180.65 g/mol .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as Spiro[2.3]hexane-1-sulfonyl chloride, can be achieved through chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis

The InChI code for Spiro[2.3]hexane-1-sulfonyl chloride is1S/C6H9ClO2S/c7-10(8,9)5-4-6(5)2-1-3-6/h5H,1-4H2 . This indicates that the molecule consists of a six-membered ring with a sulfonyl chloride group attached.

Scientific Research Applications

Synthesis and Chemical Transformations

Spiro[2.3]hexane-1-sulfonyl chloride in Cycloalkane-1,3′-1′λ6-isothiazolidine Synthesis : The compound was utilized in constructing spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones. The process involved sulfonylation of 1-aminocyclopropane- and 1-aminocyclobutanecarboxylates followed by alkylation and cyclization. This strategy enabled the efficient synthesis of complex spirocyclic structures, demonstrating the versatility of spiro[2.3]hexane-1-sulfonyl chloride in synthesizing novel heterocycles (Dobrydnev et al., 2015).

Host Materials for TADF Devices : Spiro[2.3]hexane-1-sulfonyl chloride derivatives were explored as host materials in thermally activated delayed fluorescence (TADF) devices. These materials demonstrated significant efficiency improvements in electronic devices, showcasing the potential of spiro compounds in advanced technological applications (Li et al., 2019).

Silyl Radical-Mediated Activation for Sulfonamides Synthesis : The compound's activation by silyl radicals facilitated the direct synthesis of aliphatic sulfonamides from alkenes, highlighting a novel pathway for creating sulfonamide-based molecules with potential medicinal chemistry applications (Hell et al., 2019).

Advanced Materials and Catalysis

Polymer-Supported Synthesis : Spiro[2.3]hexane-1-sulfonyl chloride was employed in solid-phase synthesis, specifically in creating disubstituted 1,3-oxazolidin-2-ones. This method leveraged the reactivity of polymer-supported sulfonyl chloride, illustrating the compound's role in facilitating solid-phase organic syntheses (Holte et al., 1998).

Aryl Sulfonyl Introduction in 3-Sulfonyl Coumarins Synthesis : The compound facilitated the efficient introduction of aryl sulfonyl groups in the synthesis of 3-sulfonyl coumarins, showcasing its utility in synthesizing sulfonyl-containing heterocycles with diverse functional group tolerance (Ren et al., 2018).

Analytical and Structural Studies

X-ray Diffraction Studies : In the synthesis of 5′-[(Z)-(dimethylamino)methylene]spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones, spiro[2.3]hexane-1-sulfonyl chloride derivatives' structures were confirmed using X-ray diffraction, demonstrating the compound's importance in structural elucidation of complex organic molecules (Dobrydnev et al., 2015).

Future Directions

properties

IUPAC Name |

spiro[2.3]hexane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c7-10(8,9)5-4-6(5)2-1-3-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFIXOMLVQEGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexane-1-sulfonyl chloride | |

CAS RN |

2167198-38-9 |

Source

|

| Record name | spiro[2.3]hexane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2564988.png)

![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2564994.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2564995.png)

![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide](/img/structure/B2564996.png)

![3-Methyl-6-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2564997.png)

![N-(3-chlorophenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2565000.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2565004.png)